Product packaging for [2,4'-Bipyridin]-4-amine(Cat. No.:CAS No. 1159818-79-7)

[2,4'-Bipyridin]-4-amine

Cat. No.: B1520222
CAS No.: 1159818-79-7
M. Wt: 171.2 g/mol
InChI Key: HYXAPDBMSRLKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Bipyridine Scaffolds in Modern Chemistry

Bipyridine scaffolds are among the most utilized classes of ligands in modern chemistry. nih.govresearchgate.net Their widespread application stems from their ability to act as bidentate chelating agents, forming stable complexes with a vast array of metal ions. frontiersin.org This chelating capability is fundamental to their role in coordination chemistry, where they are used to construct supramolecular assemblies and metallosupramolecular structures. nih.govmdpi.com

The significance of these scaffolds extends deeply into medicinal chemistry, where the pyridine (B92270) ring is a core component in thousands of existing drug molecules. nih.govrsc.org Pyridine-based structures are often incorporated into pharmaceuticals to enhance properties like solubility and bioavailability. researchgate.net In materials science, bipyridine derivatives are integral to the development of photosensitizers, molecular switches, and functional polymers, largely due to their unique redox and electrochromic characteristics. mdpi.comnih.gov The versatility and relative ease of functionalization make bipyridines a privileged scaffold in the synthesis of complex molecules for catalysis, natural products, and advanced materials. researchgate.netmdpi.com

Role of Amine Functionality in Bipyridine Derivatives

The introduction of an amine (-NH₂) group onto a bipyridine scaffold, as seen in [2,4'-Bipyridin]-4-amine, significantly modifies the molecule's chemical behavior. The amine group is an electron-donating moiety that increases the nucleophilicity of the pyridine ring system, which can facilitate electrophilic substitution reactions. evitachem.com Furthermore, the nitrogen atom of the amine group possesses a lone pair of electrons, allowing it to participate in coordination with metal centers alongside the ring nitrogens. evitachem.com

This functionality is crucial for several reasons. It provides an additional site for hydrogen bonding, which can influence intermolecular interactions and the physical properties of materials derived from it. smolecule.com In the context of medicinal chemistry, amino-substituted pyridines are recognized as important pharmacophores—the essential molecular features responsible for a drug's biological activity. researchgate.net The amine group can also serve as a synthetic handle, allowing for further chemical modifications and the construction of more complex derivatives. researchgate.net The position of the amine group on the bipyridine framework influences the electronic properties and coordination geometry, thereby fine-tuning the functionality of the resulting metal complexes or materials. acs.org

Overview of Research Trajectories for this compound

Research involving this compound and its derivatives is advancing across several key scientific domains. Its primary role is as a specialized ligand in coordination chemistry and catalysis. evitachem.com The compound is particularly utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which are essential for synthesizing complex biaryl compounds. evitachem.com

Another significant research trajectory is in materials science. evitachem.com this compound serves as a molecular building block for creating advanced materials with tailored electronic and optical properties. evitachem.com For instance, related amino-bipyridine structures are being investigated for applications in dye-sensitized solar cells, highlighting the potential of this scaffold in energy-related research. researchgate.net

In the pharmaceutical and medicinal chemistry sectors, the focus is on utilizing the [2,4'-bipyridine] core to design potent and selective therapeutic agents. evitachem.com While research on the parent compound itself is foundational, studies on more complex derivatives have shown promise. For example, a derivative of [2,4'-bipyridine] has been identified as a highly selective inhibitor of Adaptor Protein-2 Associated Kinase 1 (AAK1), a target for treating neuropathic pain. researchgate.net This indicates a clear research path towards developing targeted therapeutics based on the this compound scaffold. evitachem.comresearchgate.net

Table 2: Key Research Applications of this compound

Field of Research Specific Application
Catalysis Ligand in metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling). evitachem.com
Materials Science Building block for advanced materials and functional polymers. evitachem.com
Coordination Chemistry Bidentate ligand for forming stable complexes with metal ions. evitachem.com
Pharmaceuticals Scaffold for drug development and interaction with biological targets. evitachem.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3 B1520222 [2,4'-Bipyridin]-4-amine CAS No. 1159818-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXAPDBMSRLKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2,4 Bipyridin 4 Amine

Classical and Established Synthetic Protocols

Traditional methods for synthesizing [2,4'-Bipyridin]-4-amine often involve multi-step sequences that have been well-established in the chemical literature.

Multi-step Synthesis Approaches

Multi-step synthesis is a common strategy for constructing the this compound scaffold. These routes typically begin with simpler, commercially available pyridine (B92270) derivatives and build the bipyridine structure through a series of reactions. One documented approach involves the initial synthesis of a substituted bipyridine, which is then further functionalized to introduce the amine group. For instance, a multi-step synthesis might start with the coupling of two different pyridine rings, followed by functional group interconversions to arrive at the final product. vulcanchem.com

Another classical approach is the reduction of a corresponding nitro-substituted bipyridine. This method first requires the synthesis of the nitro-bipyridine precursor, which is then reduced to the desired amine using standard reducing agents. evitachem.com Similarly, direct amination of a pre-formed bipyridine with a suitable leaving group at the 4-position of one of the pyridine rings can be employed. evitachem.com

Key Intermediates and Reaction Pathways

The synthesis of this compound relies on several key intermediates. Halogenated pyridines, such as 2,4-dichloropyridine, often serve as starting materials. evitachem.com Another crucial class of intermediates is bipyridine derivatives bearing functional groups that can be readily converted to an amine, such as a nitro group. For example, a nitrobipyridine can be synthesized and subsequently reduced to form the aminobipyridine. evitachem.com

The reaction pathways in classical syntheses often involve fundamental organic reactions. These can include nucleophilic aromatic substitution, where a leaving group on a pyridine ring is displaced by an amine or a precursor, and reduction reactions, typically involving catalytic hydrogenation or metal hydrides to convert a nitro group to an amine. evitachem.com Coupling reactions between pyridine derivatives also represent a key pathway to construct the bipyridine core. evitachem.com

Advanced Synthetic Strategies

To overcome some of the limitations of classical methods, such as harsh reaction conditions and low yields, more advanced synthetic strategies have been developed. mdpi.com These modern techniques often offer improved efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds and have been widely applied to the synthesis of bipyridine derivatives. mdpi.comnih.gov Reactions such as the Suzuki, Negishi, and Stille couplings are particularly prominent. mdpi.com

Suzuki Coupling: This reaction typically involves the coupling of a pyridine boronic acid or ester with a halogenated pyridine in the presence of a palladium catalyst. mdpi.comarkat-usa.org A major challenge in Suzuki couplings for bipyridine synthesis is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.com To address this, specific ligands and catalyst systems have been developed to improve yields and catalyst turnover numbers. mdpi.com

Negishi Coupling: This method utilizes an organozinc reagent (a pyridyl zinc halide) which is coupled with a halogenated pyridine, also catalyzed by a palladium or nickel complex. mdpi.com

Ullmann Coupling: This reaction involves the copper-mediated homocoupling of halogenated pyridines to form symmetrical bipyridines and can also be adapted for the synthesis of unsymmetrical bipyridines. preprints.org

Table 1: Comparison of Transition Metal-Catalyzed Coupling Reactions for Bipyridine Synthesis

Coupling Reaction Typical Reactants Catalyst Key Advantages Key Challenges
Suzuki Coupling Pyridine boronic acid/ester + Halogenated pyridine Palladium complexes High yields, mild conditions. mdpi.comsmolecule.com Catalyst deactivation by bipyridine product. mdpi.com
Negishi Coupling Pyridyl zinc halide + Halogenated pyridine Palladium or Nickel complexes Good for complex structures. mdpi.com Preparation of organozinc reagents. mdpi.com
Ullmann Coupling Halogenated pyridines Copper or Palladium Useful for symmetrical bipyridines. preprints.org Often requires high temperatures. preprints.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including bipyridine derivatives. mdpi.comrsc.org The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. mdpi.comresearchgate.net For example, microwave-assisted Negishi couplings have been shown to dramatically enhance the yield of 2,2'-bipyridines, with reactions completing within an hour. mdpi.com This technique has also been applied to decarboxylative cross-coupling reactions to produce bipyridines. mdpi.com

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for chemical synthesis, including improved safety, scalability, and product consistency. While specific examples for the flow synthesis of this compound are not extensively detailed in the provided search results, the synthesis of related bipyridine derivatives has been successfully adapted to flow processes. smolecule.com For industrial-scale production, continuous flow reactors can enhance yield and efficiency while simplifying purification. smolecule.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is critical for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the choice of solvents and the maximization of reaction efficiency.

Solvent Selection and Minimization

Traditionally, solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) have been used in reactions like Ullmann and Suzuki couplings due to their ability to dissolve a wide range of reactants and maintain catalyst stability. mdpi.com However, these solvents present significant environmental, health, and safety concerns. DMF, for instance, is a reproductive toxin and is difficult to recycle.

Green chemistry encourages the use of safer, more benign solvents. For bipyridine synthesis, this includes exploring alcohols, water, or mixtures thereof. Ethanol/water mixtures have been successfully used as solvents for the catalytic hydrogenation step in the synthesis of related bipyridine diamines, offering a much greener profile. Some modern palladium-catalyzed homocoupling reactions have been developed to use alcohols like 1,4-butanediol, which can act as both the solvent and a reducing agent, eliminating the need for additional reagents. mdpi.compreprints.org The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recycled. Minimizing the total volume of solvent used is also a key strategy, pushing research towards solvent-free reaction conditions where possible. researchgate.netacs.org

Table 1: Comparison of Solvents for Bipyridine Synthesis

SolventTypical UseGreen Chemistry Considerations
Dimethylformamide (DMF) Ullmann, Suzuki, and Stille Couplings mdpi.comHigh boiling point, toxic (reproductive hazard), difficult to recycle.
Tetrahydrofuran (THF) Nickel-Catalyzed and Suzuki Couplings Forms explosive peroxides upon storage, moderate environmental impact.
Ethanol/Water Catalytic Hydrogenation Low toxicity, biodegradable, derived from renewable resources (ethanol).
1,4-Butanediol Pd-catalyzed Reductive Homocoupling mdpi.compreprints.orgCan act as both solvent and reductant, reducing reagent load. Higher boiling point can make removal difficult.
Solvent-Free ipso-Substitution and aza-Diels-Alder reactions researchgate.netEliminates solvent waste entirely, high atom economy, often requires thermal or mechanical energy input.

Scalability and Industrial Synthesis Considerations

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to an industrial scale (kilograms to tons) presents numerous challenges. For this compound, key considerations include the cost of raw materials, catalyst efficiency, reaction conditions, and purification methods.

Many academic syntheses of bipyridines rely on palladium catalysts. mdpi.comnih.gov While effective, palladium is a precious and costly metal. For industrial viability, the catalyst loading (mol%) must be minimized. This has led to the development of highly active palladium catalysts that can achieve high turnover numbers (TONs), meaning a single catalyst molecule can produce many molecules of product. preprints.org The use of nickel-based catalysts, which are significantly cheaper than palladium, is also a promising alternative for cross-coupling reactions. google.com

Reaction conditions are another critical factor. Reactions requiring very high temperatures (e.g., 140-150°C for some Ullmann couplings) or cryogenic temperatures (-78°C for some lithiation reactions) are energy-intensive and expensive to scale up. mdpi.comorgsyn.org Processes that operate under milder conditions are preferred. google.com Similarly, the ease of product purification is vital. Chromatographic purification, common in labs, is often impractical and costly for large-scale production. Industrial processes favor methods like crystallization or distillation.

A scalable synthesis for a related compound, 2,2'-bipyridine-4,4'-dicarboxylic acid, highlights several industrial considerations: using low-cost, readily available starting materials, employing gentle reaction conditions, and minimizing pollution, all of which are directly applicable to the production of this compound. google.com The development of robust, scalable procedures often involves switching from batch to continuous flow processing, which can offer better control over reaction parameters, improve safety, and increase throughput.

Table 3: Scalability Factors for Bipyridine Synthetic Methods

Synthetic MethodAdvantages for ScalabilityChallenges for Scalability
Suzuki Coupling Tolerant of many functional groups; often high yields. mdpi.compreprints.orgCost of palladium catalyst; removal of boron impurities.
Nickel-Catalyzed Coupling Lower catalyst cost (Nickel vs. Palladium). google.comSensitivity to air and moisture; potential for lower selectivity.
Ullmann Coupling Can use cheaper copper catalysts. Often requires high temperatures and long reaction times; high catalyst loading. mdpi.com
C-H Activation Reduces synthetic steps and waste. mdpi.comOften requires expensive catalysts (e.g., Rh, Ru); selectivity can be a major issue.

Derivatization and Functionalization Strategies of 2,4 Bipyridin 4 Amine

Modification at the Amine Nitrogen

The primary amine at the 4-position of the pyridine (B92270) ring is a key handle for derivatization. Its nucleophilic character allows for a variety of transformations, including acylation, alkylation, and the formation of more complex functionalities like ureas.

Acylation and Alkylation Reactions

The nitrogen atom of the amino group can readily participate in alkylation and acylation reactions. smolecule.com Alkylation, typically performed with alkyl halides, introduces alkyl groups onto the amine. Depending on the reaction conditions and the stoichiometry of the alkylating agent, this can lead to the formation of secondary amines, tertiary amines, or even quaternary ammonium (B1175870) salts. smolecule.com

Acylation involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides to form amide derivatives. This transformation is fundamental in synthetic chemistry and can be used to introduce a wide range of functional groups. For instance, palladium-catalyzed C-H acylation has been demonstrated on related biaryl-2-amine systems, where the amine is first protected as a sulfonamide, a derivative formed through a reaction at the amine nitrogen. acs.org While direct acylation of [2,4'-Bipyridin]-4-amine is straightforward, these protecting group strategies highlight the versatility of amine derivatization in multistep syntheses.

Reaction TypeReagent ExampleProduct Type
AlkylationIodomethane (CH₃I)N-methyl-[2,4'-bipyridin]-4-amine
AcylationAcetyl chloride (CH₃COCl)N-( [2,4'-bipyridin]-4-yl)acetamide
SulfonylationTosyl chloride (TsCl)N-([2,4'-bipyridin]-4-yl)-4-methylbenzenesulfonamide

This table presents illustrative examples of acylation and alkylation reactions based on general amine reactivity.

Formation of Amides and Ureas

The formation of amides is achieved through acylation, as detailed previously. The resulting amide bond is a stable and common functional group in many complex molecules. The reduction of amides is a well-established transformation that can yield amines and alcohols, often requiring catalytic hydrogenation under various conditions. acs.org

Urea (B33335) derivatives are another important class of compounds that can be synthesized from this compound. The classical method involves reacting the amine with an isocyanate. nih.gov This can be achieved by first converting the amine to an isocyanate using phosgene (B1210022) or a phosgene equivalent, which then reacts with another amine. Alternatively, direct reaction with a pre-formed isocyanate (R-N=C=O) yields an unsymmetrical urea. The urea functional group is conformationally interesting due to resonance delocalization and its ability to act as both a hydrogen bond donor and acceptor. nih.gov The synthesis of 2-pyridylureas has been explored for applications in medicinal chemistry, indicating the relevance of this transformation for aminopyridine scaffolds. nih.gov

DerivativeSynthetic PathwayReagent Example
AmideAcylationBenzoic anhydride
Symmetrical UreaReaction with phosgene followed by aminePhosgene (COCl₂)
Unsymmetrical UreaReaction with isocyanatePhenyl isocyanate (PhNCO)

This table outlines common synthetic routes to amide and urea derivatives from an amine starting material.

Isotope Labeling Methodologies (e.g., 2H, 15N, 13C)

Isotopic labeling is a critical tool for mechanistic studies, metabolic tracing, and as internal standards in analytical chemistry. acs.org The this compound scaffold can be labeled at several positions.

²H (Deuterium) Labeling : The two hydrogen atoms on the amine nitrogen are acidic and can undergo H/D exchange when exposed to a deuterium (B1214612) source like D₂O, particularly with acid or base catalysis. acs.org This provides a simple method for introducing deuterium at the N-H positions.

¹⁵N (Nitrogen-15) Labeling : Labeling the exocyclic amine with ¹⁵N would typically require using a ¹⁵N-labeled starting material during the synthesis of the bipyridine itself (e.g., ¹⁵N-ammonia in an amination reaction). For labeling the pyridine ring nitrogens, innovative "skeletal editing" techniques have been developed that can achieve a direct ¹⁴N to ¹⁵N exchange on complex nitrogen heterocycles. chemrxiv.org However, these methods may have substrate scope limitations; for example, 2,2'-bipyridine (B1663995) was reported to be unreactive under one such set of conditions. chemrxiv.org

¹³C/¹⁴C (Carbon-13/14) Labeling : Carbon isotopes can be incorporated by using labeled reagents in derivatization reactions. For example, acylation with [¹³C]acetyl chloride would introduce a ¹³C-labeled acetyl group. Similarly, the formation of ureas can be accomplished using labeled precursors. Methods utilizing [¹⁴C]COgen, a source of carbon monoxide, have been developed for the aminocarbonylation of alkyl iodides and secondary amines to produce ¹⁴C-labeled amides. acs.org A similar strategy could be envisioned for labeling ureas derived from this compound. acs.org

IsotopeLabeling MethodReagent ExampleLabeled Position
²HH/D ExchangeDeuterium oxide (D₂O)Amine N-H
¹⁵NSkeletal Editing¹⁵N-dimethyl aspartatePyridine Ring N
¹³CAcylation[1-¹³C]Acetyl chlorideCarbonyl carbon of acetyl group
¹⁴CUrea Formation[¹⁴C]PhosgeneCarbonyl carbon of urea

This table summarizes potential strategies for isotopically labeling this compound and its derivatives.

Pyridine Ring Functionalization

Beyond modifying the amine, the two pyridine rings offer extensive opportunities for functionalization through well-established and emerging synthetic methods.

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of a halogen atom (Cl, Br, I) onto one of the pyridine rings is a key step that opens the door to a vast range of cross-coupling reactions. Halogenation of pyridine rings typically proceeds via electrophilic aromatic substitution. The positions of substitution are directed by the combined electronic effects of the ring nitrogens and the activating amino group.

Once halogenated, the resulting halo-[2,4'-bipyridin]-4-amine becomes a valuable substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Suzuki Coupling : Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst. mdpi.com

Stille Coupling : Reaction with an organotin compound (R-SnR'₃) using a palladium catalyst. mdpi.com

Negishi Coupling : Reaction with an organozinc reagent (R-ZnX) catalyzed by palladium or nickel. mdpi.compreprints.org

Ullmann Coupling : A classical method involving copper-catalyzed coupling, often used for synthesizing symmetrical bipyridines from halopyridines. The synthesis of [2,2'-bipyridine]-4,4'-diamine (B92534) from 4-amino-2-bromopyridine (B189405) is a notable example of this strategy.

These reactions allow for the introduction of alkyl, aryl, and other functional groups onto the bipyridine framework, dramatically increasing molecular complexity.

Coupling ReactionReagentsCatalyst ExampleBond Formed
SuzukiArylboronic acidPd(PPh₃)₄C(sp²)-C(sp²)
StilleOrganostannanePd(PPh₃)₄C(sp²)-C(sp²)
NegishiOrganozinc halidePd(dba)₂/XPhosC(sp²)-C(sp²)
UllmannCopper powderCuIC(sp²)-C(sp²)

This table provides an overview of major cross-coupling reactions applicable to halogenated bipyridines.

Direct C-H Functionalization

In recent years, direct C-H functionalization (or C-H activation) has emerged as a more atom-economical and efficient alternative to traditional cross-coupling, as it bypasses the need for pre-functionalization (i.e., halogenation). acs.org These reactions involve the cleavage of a C-H bond and its replacement with a new C-C or C-X bond, typically mediated by a transition metal catalyst. acs.org

For this compound, the pyridine nitrogen atoms and the exocyclic amine can act as directing groups, guiding the catalyst to specific C-H bonds, often at the ortho position. Palladium catalysis is widely used for such transformations. However, methods using other metals like rhodium and iridium, as well as transition-metal-free approaches, have also been developed. preprints.orgacs.orgacs.org C-H functionalization can be used to introduce a variety of groups, including aryl, alkyl, and acyl moieties, providing a powerful and modern approach to derivatizing the bipyridine core. acs.org

Reaction TypeCatalyst System ExampleFunctional Group Introduced
C-H ArylationPd(OAc)₂ / Directing GroupAryl
C-H BorylationIridium / Bipyridine LigandBoryl (-Bpin)
C-H AcylationRhodium / AnhydrideAcyl
C-H PhosphonationPalladium / Phosphine SourcePhosphonium

This table illustrates modern C-H functionalization reactions that could be applied to the this compound scaffold.

Conjugation and Bioconjugation Approaches

The presence of a primary amine makes this compound a suitable candidate for a range of conjugation reactions. This functional group is nucleophilic and readily accessible for forming covalent bonds with various molecules, including large carrier proteins, polymers, and smaller tags like fluorophores and biotin (B1667282). thermofisher.comcreative-proteomics.com These bioconjugation techniques are fundamental in fields ranging from immunology to materials science.

Small molecules, often referred to as haptens, are typically not large enough on their own to elicit a strong immune response necessary for antibody production. molecularcloud.orglifetein.com To overcome this, they can be covalently coupled to larger, immunogenic carrier proteins. jpt.com The resulting conjugate presents the hapten to the immune system in a context that stimulates T-helper cells and subsequently induces a robust B-cell response, leading to the production of antibodies specific to the hapten. lifetein.com The primary amine of this compound is an ideal attachment point for such conjugation.

Common carrier proteins used for this purpose include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA). molecularcloud.org The choice of carrier protein can depend on several factors, including the desired immunogenicity and the intended downstream application of the antibodies. molecularcloud.orgjpt.com For instance, KLH is often preferred for immunizations due to its large size and high immunogenicity, while BSA, being a common blocking agent in immunoassays, might be avoided as the primary immunogen to prevent false positives. molecularcloud.orglifetein.com

The conjugation chemistry typically involves amine-reactive crosslinkers. One common method is using carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) to activate the carboxyl groups on the carrier protein (aspartic acid and glutamic acid residues), which then react with the amine group of the hapten to form a stable amide bond. huji.ac.il Another approach uses homobifunctional crosslinkers like glutaraldehyde, which can link the amine groups on the carrier protein (lysine residues) to the amine on this compound. sb-peptide.com While these are standard and well-established methods for hapten-carrier conjugation, specific documented research detailing the coupling of this compound to these particular carrier proteins is not extensively available in the public literature.

Table 1: Comparison of Common Carrier Proteins

Carrier ProteinAbbreviationSourceMolecular Weight (Da)Key Characteristics
Keyhole Limpet HemocyaninKLHMegathura crenulata (Giant Keyhole Limpet)4.5 x 10⁵ – 1.3 x 10⁷Highly immunogenic, large and complex structure provides many sites for conjugation. molecularcloud.orglifetein.comjpt.com Limited water solubility can result in cloudy solutions. molecularcloud.org
Bovine Serum AlbuminBSACattle Plasma~67 x 10³Smaller and more water-soluble than KLH. molecularcloud.org Commonly used as a blocking buffer in immunoassays, which can lead to false positives if used as the immunizing carrier. molecularcloud.org
OvalbuminOVAHen Egg White~45 x 10³Often used as a secondary carrier protein to test the specificity of antibodies raised against a primary conjugate (e.g., a KLH conjugate). molecularcloud.org

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, such as a peptide, protein, or small-molecule drug. nih.gov This strategy is widely employed in pharmaceuticals to improve a molecule's pharmacokinetic and pharmacodynamic properties. Benefits can include enhanced water solubility, prolonged circulatory half-life by shielding the molecule from enzymatic degradation and renal clearance, and reduced immunogenicity. nih.gov

The primary amine on this compound provides a convenient site for PEGylation. The reaction typically involves an "activated PEG," which is a PEG polymer functionalized with a reactive group at one or both ends. For targeting amines, the most common activated PEGs are N-hydroxysuccinimide (NHS) esters. biochempeg.comjenkemusa.com The NHS ester of PEG reacts with the primary amine of this compound under mild alkaline conditions (pH 7-8.5) to form a stable amide bond. biochempeg.com

Another method is reductive amination, which involves reacting the amine with a PEG-aldehyde derivative to form an intermediate imine, which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride. google.comacs.org This reaction can be performed at a slightly acidic pH, which can be advantageous for molecules sensitive to higher pH conditions. acs.org Although the functional group on this compound is well-suited for these modifications, specific research detailing its PEGylation is not prominent in published studies.

Table 2: Common Amine-Reactive PEG Derivatives

PEG ReagentReactive GroupReaction TargetResulting LinkageKey Features
PEG-NHS EsterN-Hydroxysuccinimide EsterPrimary AmineAmideMost common method; efficient reaction at pH 7.2-8.5. creative-proteomics.combiochempeg.com Susceptible to hydrolysis in aqueous buffers. iris-biotech.de
PEG-AldehydeAldehydePrimary AmineSecondary Amine (after reduction)Requires a reducing agent (e.g., NaBH₃CN). google.com Can be performed at a lower pH (4.0-6.0), offering selectivity for N-terminal amines in proteins. google.comacs.org
PEG-EpoxideEpoxidePrimary AmineSecondary AmineForms a stable carbon-nitrogen bond without byproducts. Reaction can be slower than with NHS esters. thermofisher.com
PEG-NPCNitrophenyl CarbonatePrimary AmineCarbamateOffers a longer hydrolysis half-life compared to NHS esters, providing more stable reactivity over time. jenkemusa.com

Attaching small reporter molecules like fluorescent dyes or biotin is a cornerstone of modern biological research, enabling detection, visualization, and purification of target molecules. The amine group on this compound is an excellent target for these modifications.

Fluorescent Tagging: Fluorescent labeling involves covalently linking a fluorophore to a molecule of interest. The amine group of this compound can be readily labeled using a wide variety of commercially available amine-reactive dyes. biotium.commedchemexpress.com The most common reactive moieties on these dyes are succinimidyl esters (SE or NHS esters) and isothiocyanates (ITC). thermofisher.com These react with the primary amine to form stable amide or thiourea (B124793) bonds, respectively. A vast palette of fluorophores is available, spanning the spectrum from ultraviolet to near-infrared, allowing for tailored applications in fluorescence microscopy, flow cytometry, and other detection methods. biotium.comthermofisher.com

Additionally, bipyridine compounds themselves are famous for forming highly luminescent complexes with transition metals like Ruthenium(II) and Iridium(III). nih.govdcu.ie In some cases, bipyridine ligands containing amine or other reactive groups are first synthesized and then complexed with the metal, with the resulting fluorescent complex being used to label biomolecules. oup.comcyanagen.com For example, a study reported the synthesis of a novel fluorescent dye based on a bipyrimidine core that possessed two amino groups suitable for binding with BSA. researchgate.net

Biotinylation: Biotinylation is the process of attaching biotin (Vitamin H) to a molecule. thermofisher.com This tag has an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin, and this strong, specific interaction is widely exploited for non-covalent labeling and affinity purification techniques. thermofisher.combroadpharm.com Similar to fluorescent dyes, biotin can be purchased with an amine-reactive functional group. The most prevalent reagent is Biotin-NHS ester, which reacts with the amine of this compound to form a stable biotin conjugate. rndsystems.comvwr.com Spacer arms of varying lengths, often incorporating PEG units, can be placed between the biotin and the NHS ester to improve solubility and reduce steric hindrance, ensuring the biotin remains accessible for binding to streptavidin. vwr.com

Table 3: Common Reagents for Amine Modification

ModificationReagent ClassReactive GroupResulting LinkageExample Reagents
Fluorescent TaggingSuccinimidyl Esters-CO-NHSAmideFluorescein-NHS (FITC), Rhodamine-NHS, CF® Dye SE, Alexa Fluor™ NHS Esters. biotium.commedchemexpress.com
Isothiocyanates-N=C=SThioureaFluorescein Isothiocyanate (FITC), Tetramethylrhodamine Isothiocyanate (TRITC). thermofisher.com
BiotinylationNHS-Biotin-CO-NHSAmideNHS-Biotin, NHS-LC-Biotin (Long Chain), NHS-PEGn-Biotin. rndsystems.comvwr.com

Catalytic Applications of 2,4 Bipyridin 4 Amine and Its Derivatives

Homogeneous Catalysis

In homogeneous catalysis, [2,4'-Bipyridin]-4-amine and its derivatives primarily function as ligands that coordinate to a metal center, thereby modulating its catalytic properties. The presence of both a bipyridine scaffold and an amino group allows for diverse coordination modes and electronic effects that can be exploited in various catalytic systems.

Metal-Catalyzed Organic Transformations

Complexes of this compound with transition metals, particularly palladium, have demonstrated utility in a range of cross-coupling reactions, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling, a versatile method for the formation of carbon-carbon bonds, can be effectively facilitated by ligands based on the this compound framework. The nitrogen atoms of the bipyridine moiety coordinate to the palladium center, stabilizing the catalytic species and promoting the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The amino group can influence the electron density at the metal center, which in turn affects the reaction kinetics and efficiency. Research has shown that a range of halogenated aromatics and heteroaromatics bearing a primary amine group are suitable substrates for Suzuki cross-coupling reactions with arylboronic and pyridylboronic acids under standard conditions, without the need for protection/deprotection steps. Cationic palladium(II) complexes, in particular, have been shown to facilitate C-H activation and subsequent Suzuki-Miyaura couplings at room temperature.

Heck Reaction: The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, is another area where palladium complexes bearing bipyridine-type ligands have been employed. While specific data for this compound in this reaction is not extensively documented in readily available literature, the general principles of bipyridine-ligated palladium catalysis apply. The ligand stabilizes the active palladium(0) species and influences the regioselectivity and stereoselectivity of the vinylation process. The electronic properties of the amino substituent can be expected to modulate the catalyst's activity.

Sonogashira Coupling: The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, often utilizes palladium catalysts with nitrogen-containing ligands. Bipyridine derivatives are known to form stable and active catalysts for this transformation. The coordination of the bipyridine ligand to the palladium center is crucial for facilitating the catalytic cycle. While specific examples detailing the use of this compound are not prevalent, related aminopyrimidine-palladium(II) complexes have been shown to be effective for copper-free Sonogashira cross-coupling reactions in aqueous media.

Metal CatalystReaction TypeSubstratesKey Findings
Palladium(II)Suzuki-Miyaura CouplingAryl/heteroaryl halides, Aryl/pyridylboronic acidsEffective for coupling substrates with unprotected primary amine groups.
Cationic Palladium(II)Suzuki-Miyaura CouplingAryl ureas, Arylboronic acidsEnables C-H activation and coupling at room temperature.
Palladium(0)Heck ReactionUnsaturated halides, AlkenesBipyridine ligands stabilize the active catalyst and influence selectivity.
Palladium(II)Sonogashira CouplingTerminal alkynes, Aryl/vinyl halidesRelated aminopyrimidine-palladium complexes are effective in aqueous media.

Ligand Effects on Catalytic Activity and Selectivity

The catalytic performance of metal complexes is profoundly influenced by the electronic and steric properties of their ligands. In the case of this compound derivatives, modifications to both the bipyridine backbone and the amino group can be used to fine-tune catalytic activity and selectivity.

Electronic Effects: The introduction of electron-donating or electron-withdrawing substituents on the bipyridine rings can alter the electron density at the metal center. An electron-donating group, such as an amino group, can increase the electron density on the metal, which may enhance the rate of oxidative addition in some cross-coupling reactions. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which can be beneficial in other catalytic steps.

Steric Effects: The steric bulk of substituents on the ligand can influence the coordination geometry around the metal center and control the access of substrates to the active site. This can be a powerful tool for inducing selectivity, particularly in asymmetric catalysis where chiral bipyridine ligands are employed. While specific studies on the steric effects of this compound derivatives are limited, the principles are well-established in the broader context of bipyridine ligand design.

Heterogeneous Catalysis

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, this compound and its derivatives can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems.

Immobilization Strategies on Solid Supports

Several strategies can be employed to immobilize this compound-based catalysts on solid supports such as silica (B1680970), polymers, and carbon materials.

Covalent Attachment: The amino group of this compound provides a convenient handle for covalent attachment to a functionalized solid support. For instance, the amine can react with surface groups like epoxides, isocyanates, or activated esters on a polymer or silica support. Alternatively, the bipyridine ring can be modified with a reactive group, such as a silane, to enable covalent bonding to a silica surface.

Non-covalent Immobilization: Non-covalent methods, such as adsorption or ion-exchange, can also be used. The bipyridine moiety can interact with the support surface through van der Waals forces or π-π stacking interactions. If the amino group is protonated, it can be immobilized on a support with acidic sites through ionic interactions.

Solid SupportImmobilization MethodDescription
Silica (SiO₂)Covalent AttachmentThe amine functionality of the ligand can be reacted with surface-functionalized silica, or a silane-modified ligand can be grafted onto the silica surface.
PolymersCovalent AttachmentThe ligand can be covalently bonded to a polymer backbone containing reactive functional groups.
Carbon MaterialsAdsorptionThe aromatic bipyridine structure can adsorb onto the surface of carbon materials through non-covalent interactions.

Surface Chemistry and Active Site Characterization

Surface Functionalization: The surface of the support can be tailored to optimize the immobilization process and the catalytic activity. For instance, the hydrophobicity or hydrophilicity of a silica surface can be modified to improve compatibility with the reaction medium. The density of functional groups on the surface can also be controlled to influence the loading of the catalytic complex.

Active Site Characterization: A variety of surface-sensitive techniques are employed to characterize the immobilized active sites. X-ray photoelectron spectroscopy (XPS) can provide information about the oxidation state of the metal center and the elemental composition of the surface. Solid-state NMR spectroscopy can be used to probe the structure of the immobilized ligand and its interaction with the support. Transmission electron microscopy (TEM) can reveal the morphology of the support and the dispersion of the catalytic species. Characterizing the evolution of the active site geometry during a catalytic cycle can be achieved using structural descriptors to map the spatial arrangements of the components to their performance.

Organocatalysis and Acid-Base Catalysis

Beyond its role as a ligand in metal catalysis, the this compound scaffold possesses inherent functionalities that allow it to act as an organocatalyst. The presence of basic nitrogen atoms in the pyridine (B92270) rings and the amino group enables it to participate in acid-base catalysis.

While specific research on this compound as an organocatalyst is not extensively reported, its structural features suggest potential applications in reactions that are catalyzed by amines or pyridines. For instance, the amino group could potentially act as a nucleophilic catalyst or a Brønsted base.

Aldol (B89426) Reaction: Amine-based organocatalysts are well-known to promote the aldol reaction. The amino group of a this compound derivative could potentially react with a carbonyl compound to form an enamine intermediate, which then undergoes nucleophilic attack on another carbonyl compound. The acidity and basicity of the pyridine rings could also play a role in activating the substrates and stabilizing intermediates. Bioinspired amino acylguanidine organocatalysts have shown promise in the asymmetric aldol reaction.

Further research is needed to fully explore the potential of this compound and its derivatives as organocatalysts and to elucidate the mechanisms by which they promote organic reactions.

Asymmetric Catalysis

The application of this compound in asymmetric catalysis hinges on its derivatization to create a chiral environment around a catalytically active metal center. While research specifically detailing the asymmetric catalytic applications of this compound is not extensively documented, the principles of inducing chirality in bipyridine ligands are well-established and can be extrapolated to this particular isomer. The strategic placement of chiral auxiliaries or the creation of atropisomeric hindrance can transform the this compound scaffold into a valuable ligand for enantioselective transformations.

Chiral Derivatization for Enantioselective Reactions

The synthesis of chiral derivatives of this compound is the foundational step for its use in asymmetric catalysis. The primary strategies for introducing chirality into bipyridine frameworks can be adapted for this specific molecule. One common approach involves the introduction of chiral substituents in close proximity to the nitrogen atoms that coordinate with a metal. For this compound, this could involve the derivatization of the pyridine rings with chiral entities.

Another powerful strategy is the creation of axially chiral bipyridines. This is typically achieved by introducing bulky substituents at the positions ortho to the inter-ring C-C bond, which restricts free rotation and leads to stable, separable atropisomers. In the case of this compound, suitable modifications would be required to create this steric hindrance. The amino group at the 4-position of one of the pyridine rings offers a convenient handle for the attachment of various organic moieties, which could be designed to enforce a chiral conformation.

Furthermore, the nitrogen atoms themselves can be oxidized to N-oxides, which can then be functionalized with chiral groups. Chiral bipyridine-N,N'-dioxides have emerged as powerful Lewis base catalysts in their own right. A novel class of C2-symmetric bipyridine-tertiary amine-derived chiral N,N'-dioxide ligands has been developed, demonstrating the potential of this approach.

A hypothetical chiral derivative of this compound could be synthesized by reacting the amino group with a chiral acid chloride, for instance, to form a chiral amide. This new chiral center could influence the spatial arrangement of the pyridine rings, especially upon coordination to a metal.

While specific examples for this compound are not prevalent in the literature, the derivatization of the closely related 2,2'-bipyridine (B1663995) scaffold provides a blueprint. For instance, chiral 2,2'-bipyridyl-type ligands have been synthesized from monoterpenes, and their copper(I) complexes have shown promising enantioselectivity in allylic oxidation and cyclopropanation reactions.

Below is a representative table of results for an enantioselective reaction catalyzed by a chiral bipyridine-N,N'-dioxide/Ni(II) complex, illustrating the potential efficacy of such systems.

EntrySubstrateCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
11a2.2249598
21b2.2369297
31c2.2488899
41d2.5489096

Note: The data presented in this table is for a representative chiral C2-symmetric bipyridine-N,N'-dioxide catalyst in a Michael addition/cyclization reaction and serves to illustrate the potential of chiral bipyridine derivatives.

Stereochemical Control Mechanisms

The mechanism of stereochemical control in reactions catalyzed by chiral derivatives of this compound would be intrinsically linked to the nature of the chiral modification and the coordinated metal center. The chiral ligand, upon forming a complex with a metal, creates a three-dimensional chiral pocket around the active site. This chiral environment dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer over the other.

Several noncovalent interactions are crucial in achieving high levels of stereocontrol. These can include:

Steric Repulsion: The bulky groups of the chiral ligand can sterically hinder one of the possible pathways for the substrate to approach the metal center, thereby favoring the less hindered path and leading to a specific stereoisomer.

Hydrogen Bonding: Functional groups on the chiral ligand, such as the amide that could be formed from the 4-amino group of this compound, can form hydrogen bonds with the substrate. This interaction can lock the substrate into a specific orientation, enhancing enantioselectivity.

π-π Stacking: Aromatic rings on the chiral ligand and the substrate can engage in π-π stacking interactions, which can also contribute to the rigidification of the transition state and improve stereochemical communication.

Anion Binding: In some cases, chiral ligands can act as hydrogen-bond donors to bind the anion of a cationic transition-metal complex, which can influence both the reactivity and the enantioselectivity of the catalytic process.

The specific coordination geometry of the metal complex also plays a vital role. For instance, an octahedral or square planar complex will present different chiral environments. The flexibility or rigidity of the this compound derivative's backbone will also influence the stability and geometry of the catalytic complex. A more rigid ligand structure is often desirable as it can lead to a more defined and predictable chiral pocket.

Ultimately, the stereochemical outcome is determined by the difference in the activation energies of the transition states leading to the two possible enantiomers. A well-designed chiral catalyst based on the this compound scaffold would maximize this energy difference, resulting in high enantiomeric excess of the desired product.

Biological and Medicinal Chemistry Research Involving 2,4 Bipyridin 4 Amine

Biological Target Identification and Validation

The identification of biological targets is a crucial first step in the drug discovery process. For derivatives of the [2,4'-Bipyridin]-4-amine scaffold, research has primarily focused on their potential as kinase inhibitors and modulators of other key enzymes and receptors.

Kinases are a class of enzymes that play a pivotal role in cell signaling and are frequently dysregulated in diseases such as cancer. Consequently, they are a major target for therapeutic intervention. Derivatives of bipyridine have shown promise as kinase inhibitors. For instance, a series of novel 4,4'-bipyridine (B149096) derivatives have been designed and synthesized as potential inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key regulator of transcription and its inhibition is a validated strategy in oncology.

While specific studies on this compound are not extensively documented, the broader class of aminopyridine derivatives has been investigated for the inhibition of various kinases. For example, 3,5-diaryl-2-aminopyridine derivatives have been studied as inhibitors of ALK2, a kinase implicated in fibrodysplasia ossificans progressiva acs.org. These studies provide a rationale for exploring the kinase inhibitory potential of this compound and its derivatives.

Table 1: Examples of Kinase Inhibition by Aminopyridine and Bipyridine Derivatives

Compound Class Target Kinase Key Findings
4,4'-Bipyridine derivatives CDK9 Novel derivatives identified as potent inhibitors.
3,5-Diaryl-2-aminopyridine derivatives ALK2 Potent and selective inhibition observed acs.org.
Aminopyrimidine derivatives TRKA Compounds identified with nanomolar inhibitory activity against TRKA nih.gov.

Beyond kinase inhibition, the aminobipyridine scaffold has been explored for its ability to modulate other enzymes and bind to various receptors. For example, aminopyridine derivatives have been synthesized and evaluated as potential inhibitors of BACE1, an enzyme involved in the pathogenesis of Alzheimer's disease acs.org. Although the inhibitory activities of the synthesized compounds were modest, these findings suggest that the aminopyridine motif has the potential for development as a BACE1 inhibitor acs.org.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For the aminobipyridine class of compounds, SAR studies have been crucial in optimizing their potency and selectivity.

The biological activity of aminopyridine and bipyridine derivatives can be significantly influenced by the nature and position of substituents. For instance, in the case of 4-aminopyridine (B3432731) derivatives as K+ channel blockers, modifications at the 3-position have been shown to modulate potency nih.govbiorxiv.orgresearchgate.net. Specifically, a methyl group at the 3-position of 4-aminopyridine increased potency, while methoxy (B1213986) and trifluoromethyl groups at the same position decreased it nih.govbiorxiv.orgresearchgate.net.

In a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, the substitution of a 3-phenol with a 4-phenylpiperazine group was found to greatly increase cellular potency acs.org. These examples underscore the importance of systematic structural modifications to enhance the desired biological effects of the core scaffold.

Table 2: Impact of Substituents on the Activity of 4-Aminopyridine Derivatives as K+ Channel Blockers

Substituent at 3-position Relative Potency vs. 4-Aminopyridine
-CH3 ~7-fold more potent nih.govbiorxiv.org
-F Comparable
-OCH3 ~3-fold less potent nih.govbiorxiv.org
-CF3 ~4-fold less potent nih.govbiorxiv.org

Pharmacophore modeling is a computational method used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. For kinase inhibitors, a common pharmacophore model includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings researchgate.net. A five-point pharmacophore model for BCR-ABL tyrosine kinase inhibitors derived from phenylaminopyrimidine-based derivatives included a hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings researchgate.net.

Such models are invaluable for the rational design of new and more potent inhibitors. By understanding the key pharmacophoric features of active aminobipyridine derivatives, it is possible to design novel this compound analogs with improved biological profiles.

Mechanistic Investigations of Biological Action

Understanding the mechanism through which a compound exerts its biological effects is critical for its development as a therapeutic agent. For bipyridine derivatives, mechanistic studies have revealed various ways in which they can induce their anticancer effects.

For example, certain bipyridine gold (III) dithiocarbamate (B8719985) derivatives have been shown to induce apoptosis (programmed cell death) and increase the generation of reactive oxygen species (ROS) in cancer cells nih.gov. The cytotoxic effect of these compounds was partially reversed by a ROS scavenger, indicating that ROS generation plays a significant role in their mechanism of action nih.gov. Furthermore, these compounds were found to cause double-stranded DNA breaks, which is likely a consequence of the apoptosis induced by increased intracellular ROS levels nih.gov.

In another study, novel poly(2,2′-bipyridyl) ligands were found to induce apoptotic cell death in cancer cells acs.org. These findings suggest that derivatives of the bipyridine scaffold can trigger cell death through multiple pathways, making them promising candidates for further investigation in cancer therapy. While the specific mechanism of action for this compound has yet to be elucidated, these studies on related compounds provide a strong foundation for future mechanistic investigations.

Cellular Pathway Analysis

While specific studies detailing the comprehensive cellular pathway analysis of this compound are not widely available in the public domain, research on structurally related bipyridine derivatives provides insights into the potential biological pathways that this compound might influence.

Derivatives of the closely related 2,2'-bipyridine (B1663995) have been investigated for their anticancer properties. These studies have revealed that certain 2,2'-bipyridine derivatives can modulate key signaling proteins such as AKT and BRAF in hepatocellular carcinoma (HepG2) cells. The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, while the BRAF pathway is a key component of the MAPK/ERK signaling cascade, which is often dysregulated in cancer. The ability of bipyridine scaffolds to interact with and inhibit such kinase pathways suggests a potential avenue of investigation for this compound.

Furthermore, a study on 2-phenoxy-3,4'-bipyridine derivatives has demonstrated their ability to inhibit mitotic processes that are dependent on Aurora B kinase (AURKB). These derivatives were found to disrupt the localization of AURKB during cell division, leading to mitotic arrest and apoptosis in cancer cells. This indicates that the 4,4'-bipyridine scaffold can be a key structural element for targeting the intricate machinery of cell division.

The following table summarizes the observed effects of related bipyridine derivatives on cellular pathways:

Compound ClassTarget/PathwayObserved EffectCell Line
2,2'-Bipyridine derivativesAKT, BRAFInhibition of activityHepG2
2-Phenoxy-3,4'-bipyridine derivativesAURKB-dependent mitotic processesDisruption of AURKB localization, mitotic arrest, apoptosisNCI-H23 (human lung adenocarcinoma)

These findings on related compounds suggest that this compound could potentially be explored for its effects on similar cell signaling and cell cycle pathways.

Molecular Interactions with Biological Macromolecules

The molecular structure of this compound, featuring two pyridine (B92270) rings and an amino group, provides multiple sites for potential interactions with biological macromolecules such as proteins and nucleic acids. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor. The aromatic nature of the bipyridine system also allows for potential π-π stacking interactions with aromatic residues in proteins.

Research into aminopyridine-based compounds has shown their potential as inhibitors of various kinases. For instance, novel 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives have been synthesized and evaluated as potential c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers. The most promising compound from this series exhibited a half-maximal inhibitory concentration (IC50) of 8.2 nM against c-Met kinase.

The table below presents the inhibitory activities of some bipyridine derivatives against specific kinases:

DerivativeTarget KinaseIC50
4-(2-fluorophenoxy)-3,3'-bipyridine derivative 26c c-Met8.2 nM

Data extracted from a study on c-Met kinase inhibitors.

Furthermore, bipyridine compounds are well-known for their ability to form stable complexes with metal ions. These metal complexes can then interact with biological macromolecules. For example, zinc(II) complexes with a dimethyl 2,2'-bipyridine-4,5-dicarboxylate ligand have been studied for their binding affinity to DNA and bovine serum albumin (BSA). Such interactions can be crucial for the biological activity of these compounds.

Role in Diagnostic and Research Reagent Development

The structural and photophysical properties of bipyridine derivatives make them attractive candidates for the development of diagnostic and research reagents. Their ability to chelate metals and their inherent fluorescence in certain contexts are key features that can be exploited.

Imaging Agent Precursors

The bipyridine scaffold is a foundational component in the design of fluorescent probes for biological imaging. These probes are instrumental in visualizing and quantifying the distribution and dynamics of specific analytes within living cells and organisms.

A notable example is the development of a ratiometric fluorescence probe based on a 6-amino-2,2'-bipyridine scaffold for the detection of endogenous Zn2+. This probe demonstrated good cell membrane permeability and was successful in visualizing labile Zn2+ in human lung adenocarcinoma cells (A549). The bipyridine moiety acts as both the chelating agent for the zinc ion and a part of the fluorophore.

Furthermore, bipyridine-based ligands have been used to synthesize lanthanide(III) complexes with photoluminescent properties suitable for bioimaging. These complexes can act as probes for specific biological molecules. The inherent ability of the bipyridine structure to form stable complexes that can be functionalized with reporter groups makes this compound a potential precursor for novel imaging agents.

Tracers and Labels in Biological Assays

In addition to fluorescent imaging, the bipyridine scaffold is being explored for the development of radiolabeled tracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. These imaging modalities provide high sensitivity for in vivo tracking of biological processes.

PET imaging relies on the detection of radiation from radiolabeled compounds, often called radiotracers, that are administered to a subject. The development of effective radiotracers is a critical area of research in nuclear medicine. While specific examples of this compound being used as a radiotracer precursor are not yet prominent, the general utility of bipyridine structures in this field is recognized. The ability to chelate radiometals or to be chemically modified to incorporate a positron-emitting isotope makes bipyridine derivatives valuable scaffolds.

Advanced Spectroscopic and Characterization Techniques for 2,4 Bipyridin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Multi-dimensional NMR experiments are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex molecules like [2,4'-Bipyridin]-4-amine. The asymmetry of the molecule, with two distinct pyridine (B92270) rings—one substituted with an amine group at the 4-position and the other linked at the 2-position—results in a unique set of chemical shifts for each proton and carbon atom.

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) coupling networks within each pyridine ring, establishing the connectivity of adjacent protons. Furthermore, heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. For establishing long-range connectivity and piecing the structure together, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital. It reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for confirming the linkage between the two pyridine rings and the position of the amine substituent. Such two-dimensional NMR experiments were instrumental in establishing the purity and structure of related substituted bipyridine ligands and their metal complexes. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Position (4-aminopyridine ring)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Atom Position (2-pyridyl ring)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-2', H-6'8.1 - 8.3150 - 152H-37.8 - 8.0121 - 123
H-3', H-5'6.6 - 6.8107 - 109H-47.7 - 7.9137 - 139
C-4' (with -NH₂)-155 - 158H-57.2 - 7.4124 - 126
C-2' (linked)-156 - 159H-68.6 - 8.8149 - 151
C-2 (linked)-157 - 160

Note: Predicted values are based on standard chemical shifts for substituted pyridines. Actual values may vary depending on solvent and experimental conditions.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphs, as it is highly sensitive to the local environment of the nuclei. researchgate.net

For this compound, different polymorphs would exhibit distinct ssNMR spectra due to variations in crystal packing, intermolecular interactions (such as hydrogen bonding involving the amine group), and molecular conformation. ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments are particularly informative. The chemical shifts of the carbon and nitrogen atoms will differ between polymorphs, and the number of distinct signals can reveal the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal lattice. researchgate.net ssNMR can thus serve as an indispensable method for characterizing the solid-state structure of this compound, complementing data from techniques like X-ray diffraction. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This capability allows for the determination of the elemental formula of a compound with high confidence. For this compound (molecular formula C₁₀H₉N₃), the theoretical exact mass can be calculated and compared to the experimental value.

The protonated molecule, [M+H]⁺, would be the primary ion observed in positive-ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The ability of HRMS to measure mass with precision in the parts-per-million (ppm) range allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential isobaric compounds.

Table 2: Exact Mass Data for this compound

SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
Neutral Molecule [M]C₁₀H₉N₃171.07965
Protonated Molecule [M+H]⁺C₁₀H₁₀N₃⁺172.08747

Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific mass-to-charge ratio are selected and fragmented, typically via collision-induced dissociation (CID), to reveal structural details. wikipedia.orgnationalmaglab.org The resulting fragment ions provide a "fingerprint" that can be used for structural elucidation.

For this compound, the protonated molecule (m/z 172.09) would be selected as the precursor ion. Fragmentation is expected to occur at the weakest bonds. Likely fragmentation pathways include the cleavage of the C-C single bond connecting the two pyridine rings and the loss of small neutral molecules associated with the amine group. The analysis of these fragmentation patterns is crucial for confirming the connectivity of the molecule.

Table 3: Plausible Fragmentation Pathways for Protonated this compound

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z
172.09[C₅H₅N₂]⁺ (Aminopyridinyl cation)C₅H₅N (Pyridine)93.05
172.09[C₅H₅N]⁺ (Pyridinyl cation)C₅H₅N₂ (Aminopyridine radical)79.04
172.09[C₁₀H₈N₂]⁺NH₃ (Ammonia)155.07

Note: The fragmentation pathways of multifunctional compounds can be complex and may involve cooperative interactions between functional groups. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a structure. These two techniques are complementary; FTIR measures the absorption of infrared light, while Raman measures the inelastic scattering of monochromatic light. thermofisher.com

For this compound, the spectra would be characterized by vibrations from the amine group and the two aromatic pyridine rings.

N-H Vibrations : The primary amine group (-NH₂) will show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region, often appearing as a doublet for symmetric and asymmetric stretches. libretexts.org N-H bending vibrations are expected around 1600 cm⁻¹.

Aromatic C-H Vibrations : Stretching modes for the aromatic C-H bonds typically appear above 3000 cm⁻¹.

Pyridine Ring Vibrations : The C=C and C=N stretching vibrations within the pyridine rings give rise to a series of characteristic bands between 1400 and 1650 cm⁻¹. nipne.ro Ring breathing modes, which are often strong in Raman spectra, provide a fingerprint for the heterocyclic core. nipne.ro

Analysis of the vibrational spectra allows for rapid confirmation of functional groups and can be used to study intermolecular interactions, such as hydrogen bonding, which would cause shifts in the N-H stretching frequencies.

Table 4: Key Vibrational Modes for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
N-H Asymmetric & Symmetric StretchFTIR/Raman3300 - 3500
Aromatic C-H StretchFTIR/Raman3000 - 3100
N-H Bend (Scissoring)FTIR1590 - 1650
Aromatic C=C and C=N StretchFTIR/Raman1400 - 1610
Pyridine Ring BreathingRaman990 - 1050

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyridine rings and the primary amine group.

The primary amine (-NH₂) group typically shows two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric and a symmetric N-H stretch. Additionally, the N-H scissoring (bending) vibration is expected to appear around 1650-1580 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine rings are anticipated in the 3100-3000 cm⁻¹ range. The C=C and C=N stretching vibrations within the pyridine rings will produce a series of bands in the 1600-1400 cm⁻¹ region, which are characteristic of the aromatic heterocyclic structure.

Based on data from similar compounds like 4-aminopyridine (B3432731), the following table outlines the expected characteristic IR absorption bands for this compound. nist.govresearchgate.net

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
N-H Asymmetric Stretch3500 - 3400Medium
N-H Symmetric Stretch3400 - 3300Medium
Aromatic C-H Stretch3100 - 3000Medium
N-H Scissoring (Bending)1650 - 1580Strong
Aromatic C=C and C=N Ring Stretch1600 - 1400Strong
C-N Stretch1350 - 1250Medium
Aromatic C-H Out-of-Plane Bending900 - 675Strong

This table is predictive and based on characteristic vibrational frequencies of aminopyridines and bipyridines. nist.govresearchgate.netvscht.cz

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the skeletal vibrations of the bipyridine framework.

The Raman spectrum of this compound is expected to be dominated by the vibrational modes of the pyridine rings. The ring breathing modes, which involve the symmetric expansion and contraction of the rings, typically give rise to strong and sharp bands in the 1050-990 cm⁻¹ region. researchgate.netnih.gov The inter-ring C-C stretching vibration is also a key feature in bipyridine compounds. Other notable bands would include those for C-H in-plane and out-of-plane bending, and ring deformation modes. The position of these bands can be sensitive to the conformation of the molecule, specifically the dihedral angle between the two pyridine rings. nih.gov

The following table presents the predicted prominent Raman shifts for this compound, based on studies of pyridine and 4,4'-bipyridine (B149096). researchgate.netnih.gov

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Ring C=C/C=N Stretch1620 - 1580Strong
Ring C=C/C=N Stretch1500 - 1450Medium
C-H In-Plane Bend1250 - 1200Medium
Ring Breathing (Symmetric)1050 - 990Strong
Inter-ring C-C Stretch~1290Medium

This table is predictive and based on characteristic Raman shifts of pyridine and bipyridine derivatives. researchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy (Photophysical Characterization)

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions associated with the aromatic bipyridine system and the lone pair of electrons on the nitrogen atoms.

The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the excitation of a non-bonding electron (from the amine and pyridine nitrogens) to a π* antibonding orbital, are generally of lower intensity and occur at longer wavelengths. The presence of the electron-donating amino group is likely to cause a red-shift (bathochromic shift) in the absorption bands compared to unsubstituted bipyridine, due to intramolecular charge transfer (ICT) character.

Based on data for aminopyridines and bipyridine derivatives, the predicted UV-Vis absorption maxima for this compound are presented below. researchgate.netindianchemicalsociety.comnist.gov

Electronic TransitionPredicted λ_max (nm)Molar Absorptivity (ε)
π → π~240 - 280High
n → π~300 - 350Low to Medium

This table is predictive and based on the electronic spectra of analogous aromatic amines and bipyridines. researchgate.netindianchemicalsociety.comnist.gov

Fluorescence and Phosphorescence Studies

Luminescence spectroscopy provides information about the electronic excited states of a molecule. Fluorescence is the emission of light from a singlet excited state, while phosphorescence is emission from a triplet excited state. Many amino-substituted aromatic compounds are known to be fluorescent. mdpi.comnih.gov

This compound is expected to exhibit fluorescence, likely influenced by the possibility of an intramolecular charge transfer (ICT) excited state, where the amino group acts as an electron donor and the bipyridine system as an electron acceptor. The emission properties, such as the wavelength and intensity, would be sensitive to solvent polarity. In polar solvents, a larger Stokes shift and a red-shifted emission are anticipated due to the stabilization of the more polar ICT excited state. Phosphorescence, if it occurs, would be observed at longer wavelengths than fluorescence and would have a much longer lifetime. It is typically more readily observed at low temperatures in a rigid matrix.

Luminescence Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the dynamics of the excited state.

For this compound, the fluorescence quantum yield and lifetime would be influenced by factors such as the solvent, temperature, and the presence of quenchers. While specific values are not available, related aminopyridine compounds have been reported to have significant quantum yields. mdpi.com For example, some highly substituted aminopyridines exhibit quantum yields in the range of 0.27 to 0.34. mdpi.com The fluorescence lifetimes for such organic fluorophores are typically in the nanosecond range.

X-ray Diffraction Studies

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. An XRD study of this compound would provide accurate bond lengths, bond angles, and the dihedral angle between the two pyridine rings. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen atoms, which govern the crystal packing.

While a crystal structure for this compound is not publicly available, the structures of related bipyridine isomers have been extensively studied. For instance, 2,2'-bipyridine (B1663995) and 4,4'-bipyridine both adopt a planar conformation in the solid state with the nitrogen atoms in a trans arrangement. researchgate.netwikipedia.org An XRD analysis of this compound would be invaluable for understanding its solid-state conformation and the influence of the amino substituent on the molecular geometry and intermolecular interactions.

The following table summarizes the kind of crystallographic data that would be obtained from an X-ray diffraction study.

ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupSymmetry of the crystal lattice
Unit Cell Dimensionsa, b, c, α, β, γ
Bond LengthsPrecise distances between bonded atoms
Bond AnglesAngles between adjacent bonds
Torsion AnglesDihedral angle between the pyridine rings
Hydrogen BondingGeometry of intermolecular hydrogen bonds
Crystal PackingArrangement of molecules in the crystal lattice

This table describes the general outputs of a single-crystal X-ray diffraction experiment.

Computational Chemistry and Theoretical Investigations of 2,4 Bipyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic landscape of [2,4'-Bipyridin]-4-amine. These calculations, based on the principles of quantum mechanics, can determine a wide range of molecular properties with high accuracy, including optimized geometries, electronic distribution, and orbital energies.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules like this compound. DFT calculations balance computational cost and accuracy, making them suitable for studying medium to large-sized molecular systems.

Research on substituted bipyridines demonstrates that the introduction of functional groups significantly modulates the electronic properties of the bipyridine core. The amino group (-NH₂) in the 4-position of one pyridine (B92270) ring acts as an electron-donating group. This donation of electron density to the aromatic system influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ajchem-a.com Specifically, the amino group tends to raise the energy of the HOMO and may slightly alter the LUMO energy, resulting in a reduced HOMO-LUMO energy gap compared to unsubstituted bipyridine. ajchem-a.com This smaller energy gap is a key indicator of increased reactivity and is associated with a bathochromic (red) shift in the molecule's electronic absorption spectrum. ajchem-a.com

The electron-donating nature of the amino group also increases the electron density on the pyridine nitrogen atoms, thereby enhancing their basicity and coordination capability with metal ions. DFT calculations are routinely used to quantify these effects by computing key electronic descriptors. researchgate.netconsensus.app Molecular Electrostatic Potential (MEP) maps, for instance, visually represent the charge distribution, highlighting the electron-rich nitrogen atoms as sites for electrophilic attack and metal coordination.

| First Hyperpolarizability (β) | A measure of the nonlinear optical (NLO) response of a molecule. | Often enhanced by donor-acceptor systems |

Note: This table represents general trends observed for amino-substituted aromatic systems based on DFT studies on analogous compounds. researchgate.netconsensus.app

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic pathway to achieving high accuracy.

For bipyridine derivatives, ab initio calculations have been employed to determine highly accurate gas-phase properties, such as proton affinities, which are difficult to measure experimentally. acs.org These methods are also considered the "gold standard" for benchmarking the performance of more cost-effective DFT functionals. acs.org For this compound, ab initio calculations could be used to:

Accurately determine the equilibrium geometry , including bond lengths and angles, in the gas phase.

Calculate precise vibrational frequencies , which can be used to interpret experimental infrared (IR) and Raman spectra.

Investigate excited electronic states with high accuracy using methods like Complete Active Space Second-order Perturbation Theory (CASPT2), providing reliable data for understanding the molecule's photophysical properties. acs.org

The choice of ab initio method represents a trade-off between accuracy and computational expense. While HF is the simplest approach, it neglects electron correlation. MP2 and especially Coupled Cluster methods like CCSD(T) incorporate correlation effects to a much higher degree, yielding results that can approach experimental accuracy, albeit at a significantly higher computational cost.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov

The structure of this compound is not rigid; rotation can occur around the single bond connecting the two pyridine rings. The dihedral angle between the planes of these rings is a critical conformational parameter. While unsubstituted 2,2'-bipyridine (B1663995) prefers a planar trans conformation in the solid state and in solution, the presence of substituents and the specific linkage (2,4' vs. 2,2' or 4,4') can introduce steric hindrance and alter the conformational landscape. nih.govwikipedia.org

For 4,4'-bipyridine (B149096) derivatives, the twisting angle between the rings has been shown to be crucial in determining electronic properties and crystal packing. nih.gov MD simulations can be employed to explore the potential energy surface related to this rotation in this compound. Such simulations would reveal:

The preferred dihedral angle(s) in different environments.

The energy barrier for rotation between different conformations.

The flexibility and dynamic range of motion of the molecule at different temperatures.

This information is vital for understanding how the molecule's shape can adapt to fit into binding sites of receptors or to pack in a crystal lattice.

The interaction of a solute with its solvent can significantly influence its conformation, reactivity, and electronic properties. MD simulations are particularly well-suited for studying these solvation effects by explicitly modeling the individual solvent molecules. nih.govfiveable.me

For this compound, MD simulations in an aqueous environment would allow for a detailed analysis of the hydration shell. Key insights would include:

The formation of hydrogen bonds between the amino group protons and water molecules.

The interaction of the lone pairs on the pyridine nitrogen atoms with water.

The structure and dynamics of water molecules in the first and second solvation shells. fiveable.me

Calculation of the free energy of solvation, a critical parameter for understanding solubility.

Alternatively, solvation can be approximated using less computationally intensive implicit or continuum solvent models, such as the Polarizable Continuum Model (PCM). researchgate.netumn.edu These models treat the solvent as a continuous medium with a defined dielectric constant and are often used in conjunction with quantum chemical calculations to estimate properties in solution. umsl.edu

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. By simulating spectroscopic properties, researchers can aid in structure elucidation, assign experimental signals, and understand how molecular structure relates to spectroscopic output.

For this compound, several key spectroscopic properties can be predicted:

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using quantum mechanical methods. The standard approach involves geometry optimization followed by NMR property calculations, often using the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu Since the observed NMR spectrum is an average over all accessible conformations, predicted spectra are typically calculated as a Boltzmann-weighted average of the spectra of all low-energy conformers. uncw.edugithub.io

Electronic Absorption (UV-Vis) Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the UV-Vis absorption spectra of organic molecules. ajchem-a.comacs.org The calculation yields the vertical excitation energies (corresponding to λmax) and the oscillator strengths (corresponding to absorption intensity) for electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Vibrational (IR and Raman) Spectra: DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. nih.gov These predicted frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental IR and Raman spectra to confirm the molecular structure and assign vibrational modes. rsc.org

Table 2: Computational Methods for Predicting Spectroscopic Properties

Spectroscopy Type Predicted Properties Common Computational Method
NMR Chemical Shifts (δ), Coupling Constants (J) DFT (GIAO)
UV-Vis Absorption Wavelength (λmax), Oscillator Strength Time-Dependent DFT (TD-DFT)
Infrared (IR) Vibrational Frequencies, Intensities DFT

| Raman | Vibrational Frequencies, Activities | DFT |

Reaction Mechanism Elucidation via Computational Models

The synthesis of this compound, like other bipyridine derivatives, typically involves carbon-carbon bond formation between two pyridine rings. Common synthetic routes include transition-metal-catalyzed cross-coupling reactions such as the Suzuki, Negishi, and Stille couplings. mdpi.compreprints.org Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of these reactions.

By employing DFT calculations, researchers can map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction pathway and the factors that control its efficiency and selectivity. For the synthesis of this compound, a plausible approach would be the coupling of a 2-halopyridine with a 4-aminopyridine (B3432731) derivative.

Theoretical investigations into analogous bipyridine syntheses have shed light on the key steps of the catalytic cycle. acs.org These typically involve:

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the carbon-halogen bond of the halopyridine.

Transmetalation: The transfer of the organometallic nucleophile (e.g., a boronic acid in Suzuki coupling) to the palladium(II) center.

Reductive Elimination: The final step where the C-C bond is formed, yielding the bipyridine product and regenerating the palladium(0) catalyst.

Alternative transition-metal-free mechanisms, such as those involving radical intermediates initiated by a single electron transfer (SET) process, have also been proposed for the synthesis of some bipyridines. mdpi.compreprints.org DFT calculations can be employed to evaluate the feasibility of such pathways by computing the energies of the radical species and the barriers to their formation and subsequent coupling.

Below is a hypothetical data table illustrating the kind of energetic data that could be generated from a DFT study on the Suzuki coupling reaction to form this compound.

Reaction StepIntermediate/Transition StateCalculated Free Energy (kcal/mol)
Oxidative AdditionTS1+15.2
Intermediate 1-5.6
TransmetalationTS2+12.8
Intermediate 2-10.3
Reductive EliminationTS3+18.5
Products-25.0

Note: The data in this table is illustrative and intended to represent the type of output from computational analysis.

Ligand-Protein Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com In the context of medicinal chemistry, it is frequently used to predict the interaction between a small molecule ligand, such as this compound, and a protein target. This method is crucial for understanding the potential biological activity of a compound and for guiding the design of more potent and selective drug candidates.

The aminopyridine scaffold is present in a variety of biologically active molecules, and derivatives have been investigated as inhibitors for several enzyme families, including protein kinases and α-glucosidase. nih.govrsc.orgbenthamdirect.com Given this, this compound could be a candidate for docking studies against such targets.

The docking process involves placing the ligand in various conformations and orientations within the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose, typically reported as a negative value in kcal/mol, where a more negative value indicates a stronger predicted binding affinity. These scoring functions approximate the free energy of binding by considering factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties.

A typical molecular docking study of this compound against a hypothetical protein kinase would involve:

Preparation of the protein structure, often obtained from the Protein Data Bank (PDB). This includes adding hydrogen atoms and removing water molecules.

Generation of a 3D conformation of the this compound ligand.

Defining the binding site on the protein, usually centered on the location of a known co-crystallized ligand.

Running the docking algorithm to generate a series of possible binding poses.

Analyzing the top-ranked poses to identify key molecular interactions, such as hydrogen bonds between the amino group of the ligand and amino acid residues in the protein's active site, or π-π stacking interactions involving the pyridine rings.

The results of such a study can provide valuable hypotheses about the mechanism of action and can be used to prioritize compounds for experimental testing. For example, the predicted binding mode might suggest modifications to the this compound structure that could enhance its binding affinity or selectivity.

Below is an example of a data table that could be generated from a molecular docking study of this compound with a panel of protein kinases.

Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A (e.g., 2ATT)-8.5Asp167, Leu83Hydrogen Bond, Hydrophobic
Kinase B (e.g., 3W2R)-7.9Glu101, Phe166Hydrogen Bond, π-π Stacking
Kinase C (e.g., 1P38)-9.2Met103, Val35Hydrogen Bond, Hydrophobic
Kinase D (e.g., 4ASD)-8.1Cys102, Thr100Hydrogen Bond

Note: This data is hypothetical and serves to illustrate the typical results of a molecular docking simulation.

Emerging Applications and Future Research Directions

Role in Advanced Materials Science

The bifunctional nature of [2,4'-Bipyridin]-4-amine, featuring both metal-chelating nitrogen atoms within the pyridine (B92270) rings and a reactive primary amine, makes it a compelling candidate for the synthesis of advanced materials. Its potential lies in its ability to act as a versatile building block, or "tecton," for constructing complex, high-order structures such as coordination polymers and metal-organic frameworks (MOFs).

Bipyridine derivatives are fundamental components in the creation of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis. wikipedia.orgmdpi.com The this compound molecule can serve as a linker, bridging metal centers to form one-, two-, or three-dimensional networks. wikipedia.org The amino group provides an additional site for functionality, allowing for post-synthetic modification of the MOF, where other molecules can be attached to tailor the material's properties for specific applications.

Furthermore, the incorporation of this compound into polymers can yield materials with tailored optical, electronic, and catalytic properties. The bipyridine unit can introduce metal-coordinating capabilities into a polymer chain, leading to the development of novel metallopolymers. These materials are under investigation for applications such as luminescent sensors and catalysts. For instance, complexes of lanthanide ions with 2,2'-bipyridine (B1663995) have been shown to produce intensely luminescent materials. demokritos.gr The specific electronic properties of this compound could lead to new luminescent materials with unique characteristics.

Table 1: Potential Applications of this compound in Materials Science
Material TypePotential Role of this compoundPotential Properties and Applications
Metal-Organic Frameworks (MOFs)Organic Linker/StrutGas storage, catalysis, chemical sensing. The amine group allows for post-synthetic modification.
Coordination PolymersBridging LigandLuminescent materials, magnetic materials, porous solids.
Functional PolymersMonomer or Functional MoietyMaterials with tailored optical and electronic properties, sensors, and catalytic polymers.
Luminescent MaterialsLigand for Metal ComplexesComponents for LEDs, screens, and optical sensors, potentially with unique photophysical properties due to the isomer's structure. demokritos.gr

Integration into Nanoscience and Nanotechnology

The dimensions of this compound and its capacity for directed interactions make it a suitable component for the bottom-up fabrication of nanomaterials. Self-assembly, the spontaneous organization of molecules into ordered structures, is a cornerstone of nanotechnology, and this compound possesses the necessary features to participate in such processes. wikipedia.orgnih.gov

One of the most promising areas is its use as a surface ligand for functionalizing nanoparticles, such as quantum dots (QDs). nih.gov QDs are semiconductor nanocrystals whose electronic and optical properties are dependent on their size. Ligands are crucial for stabilizing QDs in solution and for mediating their interaction with their environment. Bipyridine-based ligands have been used to synthesize stable, water-soluble QDs for biological imaging and sensing. nih.govacs.org The amine group on this compound could be used to anchor the molecule to the QD surface, while the bipyridine structure provides stability and can be further functionalized, for example, to attach biomolecules for targeted delivery. nih.gov Research on related bipyridyl derivatives has shown that they can enhance the performance of QD-based light-emitting diodes (QD-LEDs) by improving charge balance. researchgate.net

The self-assembly of this compound on surfaces could also lead to the creation of ordered two-dimensional (2D) networks. researchgate.netnih.gov Such nanopatterned surfaces are of interest for applications in molecular electronics and catalysis. The specific geometry and functional groups of the molecule would dictate the resulting supramolecular pattern. nih.gov

Table 2: Potential Roles of this compound in Nanotechnology
Nanotechnology ApplicationFunction of this compoundPotential Outcome
Quantum Dot (QD) Surface PassivationStabilizing and Functionalizing LigandEnhanced stability and fluorescence of QDs; enables conjugation to biomolecules for bio-imaging. nih.govacs.org
Nanoparticle FunctionalizationSurface Coating/LinkerCreation of nanoparticles for targeted drug delivery or magnetic sensing. nih.govnanocs.net
Self-Assembled MonolayersMolecular Building BlockFormation of 2D nanopatterns on surfaces for molecular electronics or sensing applications. researchgate.netnih.gov
Nanoscale SensorsActive Sensing ComponentDevelopment of sensors where binding of an analyte to the bipyridine-metal complex causes a detectable signal.

Sustainable Chemistry Applications

"Green chemistry" focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Catalysis is a key pillar of green chemistry, and this compound has potential as a ligand in catalytic systems for sustainable chemical synthesis. evitachem.com

Bipyridine ligands are widely used in transition-metal catalysis for a variety of reactions, including cross-coupling reactions that are fundamental in pharmaceutical and materials synthesis. mdpi.comnih.gov The electronic properties of the bipyridine ligand can be tuned by substituents, which in turn influences the activity and selectivity of the metal catalyst. The amino group on this compound is an electron-donating group, which can modulate the catalytic activity of a coordinated metal center.

A significant area of sustainable chemistry is the conversion of biomass into valuable chemicals and fuels. mdpi.com Catalytic processes are essential for the efficient and selective transformation of biomass-derived molecules. mdpi.com There is potential for catalysts based on this compound to be developed for biomass conversion reactions, such as hydrogenation, oxidation, and amination. nih.govscispace.com For instance, electrochemical methods are being explored for biomass valorization, and bipyridine-based complexes could play a role as electrocatalysts. utoronto.ca

Interdisciplinary Research Opportunities

The versatility of this compound opens doors for collaborative research across different scientific fields.

Chemistry and Materials Science: Joint efforts can focus on designing and synthesizing novel MOFs, coordination polymers, and functional materials with specific properties for applications in electronics, photonics, and separation technologies.

Chemistry and Biology/Medicine: The compound can be used as a scaffold in medicinal chemistry to develop new therapeutic agents. evitachem.comsynhet.com Its ability to coordinate with metal ions is relevant in the design of metal-based drugs and diagnostic agents. Furthermore, its potential use in functionalizing nanoparticles creates opportunities in drug delivery and bio-imaging. nih.gov The field of chemical biology, which uses chemical tools to study biological systems, could also benefit from probes and sensors based on this molecule. chemscene.com

Chemistry and Environmental Science: Research can be directed towards developing catalysts for pollution control, such as the degradation of organic pollutants in water, or for the conversion of waste biomass into useful products.

Future Perspectives and Challenges in this compound Research

The future of this compound research is promising, but several challenges need to be addressed to realize its full potential.

Future Perspectives:

Development of Novel Catalysts: A key future direction is the systematic investigation of metal complexes of this compound as catalysts for a wide range of organic transformations, with a focus on green and sustainable processes.

Advanced Functional Materials: There is significant potential in creating sophisticated materials, such as "smart" polymers that respond to stimuli or highly selective sensors for environmental or medical applications.

Bio-inspired Systems: The structure of this compound can be incorporated into systems that mimic biological functions, such as artificial enzymes or light-harvesting systems.

Challenges:

Synthesis and Functionalization: While synthetic routes to bipyridines are well-established, developing efficient, scalable, and sustainable methods for the synthesis of the specific this compound isomer and its derivatives can be challenging. mdpi.comnih.gov The selective functionalization of the bipyridine rings without affecting the amino group, and vice versa, requires careful synthetic design. acs.org

Lack of Specific Research: A major hurdle is the current scarcity of research focused specifically on the this compound isomer. More fundamental studies are needed to understand its coordination chemistry, photophysical properties, and reactivity in comparison to its more well-known isomers.

Stability and Processing: For practical applications in materials, the long-term stability of the compound and its derivatives under operational conditions (e.g., high temperatures, oxidative environments) needs to be thoroughly investigated. Furthermore, processing these materials into usable forms (e.g., thin films, membranes) can be a significant challenge.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for [2,4'-Bipyridin]-4-amine, and how do they impact yield and purity?

  • Methodology : The compound can be synthesized via coupling reactions using reagents like 2,4'-bipyridine-5-carboxylic acid and amines (e.g., thiophen-2-ylmethylamine) with coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature . Alternative routes include ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) reactions, as demonstrated in the synthesis of related bipyridine derivatives with 4-alkylanilines and subsequent counterion exchange .
  • Optimization : Yield and purity depend on reaction time, stoichiometry, and purification techniques (e.g., column chromatography or recrystallization).

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles, though this requires high-purity samples .

Q. What are the primary applications of this compound in catalysis?

  • Catalytic Roles :

  • Ligand in Metal Complexes : Acts as a chelating agent for Group 10 metals (e.g., Pd), enhancing catalytic activity in cross-coupling reactions like Suzuki-Miyaura .
  • Support for Heterogeneous Catalysis : Functionalized nanocellulose-[2,4'-Bipyridin]-4-amine-Pd complexes enable efficient synthesis of biaryl derivatives under mild conditions (70°C, DMSO) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its catalytic efficiency in cross-coupling reactions?

  • Mechanistic Insights :

  • The bipyridine framework provides π-conjugation and nitrogen lone pairs, stabilizing metal centers (e.g., Pd) and facilitating oxidative addition/reductive elimination steps .
  • Substituents (e.g., amine groups) modulate electron density, affecting reaction rates and selectivity. Computational studies (DFT) are recommended to quantify these effects.

Q. What methodologies resolve contradictions in reported biological activity data for this compound derivatives?

  • Strategies :

  • Dose-Response Analysis : Validate activity across multiple concentrations to rule out false positives/negatives .
  • Control Experiments : Compare with structurally analogous compounds (e.g., fluorinated pyrimidines) to isolate substituent-specific effects .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and protocols to minimize variability .

Q. How can researchers assess the chemical stability of this compound under varying experimental conditions?

  • Stability Testing :

  • Thermal Stress : Heat samples to 100°C for 24 hours and monitor decomposition via HPLC .
  • Photodegradation : Expose to UV light (254 nm) and track changes in UV-Vis absorption spectra .
  • pH Sensitivity : Test solubility and stability in buffers (pH 2–12) using NMR or LC-MS .

Q. What design principles guide the development of this compound derivatives for targeted therapeutic applications?

  • Rational Design :

  • Bioisosteric Replacement : Substitute the amine group with fluorine or methyl groups to enhance bioavailability (e.g., as seen in fluorinated pyrimidine analogs) .
  • Solid Form Engineering : Optimize salt forms (e.g., hydrochloride) to improve solubility and pharmacokinetics, as demonstrated in related bipyridine solid-state studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,4'-Bipyridin]-4-amine
Reactant of Route 2
Reactant of Route 2
[2,4'-Bipyridin]-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.